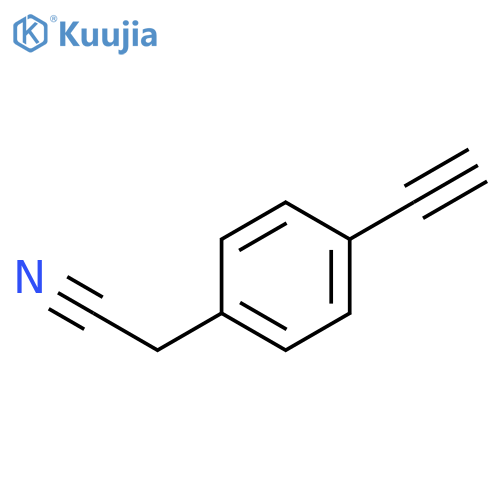Cas no 351002-90-9 (4-Ethynylphenylacetonitrile)

4-Ethynylphenylacetonitrile structure
商品名:4-Ethynylphenylacetonitrile
4-Ethynylphenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Ethynylphenylacetonitrile
- (4-Ethynylphenyl)acetonitrile
- Benzeneacetonitrile,4-ethynyl
- 4-Ethynylbenzeneacetonitrile
- 2-(4-ethynylphenyl)acetonitrile
- Benzeneacetonitrile, 4-ethynyl-
- 4-Ethynyl-benzeneacetonitrile
- KSC497S1L
- CZUBOLAETAAHLA-UHFFFAOYSA-N
- TRA0097871
- FCH1120366
- ST2411400
- AX8208892
- AB0024401
- W5671
- J-019896
- DTXSID10581739
- 351002-90-9
- 4-Ethynylphenylacetonitrile, 97%
- EN300-1844486
- AKOS015836153
- CS-W016438
- SCHEMBL350733
- C10H7N
- MFCD05664204
- DS-13894
- SY021680
- F0001-1017
-
- MDL: MFCD05664204
- インチ: 1S/C10H7N/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H,7H2
- InChIKey: CZUBOLAETAAHLA-UHFFFAOYSA-N
- ほほえんだ: N#CC([H])([H])C1C([H])=C([H])C(C#C[H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 141.057849g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 2
- どういたいしつりょう: 141.057849g/mol
- 単一同位体質量: 141.057849g/mol
- 水素結合トポロジー分子極性表面積: 23.8Ų
- 重原子数: 11
- 複雑さ: 204
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.05
- ふってん: 259 ºC
- フラッシュポイント: 111 ºC
- 屈折率: n20/D 1.5630(lit.)
- すいようせい: Slightly soluble in water.
- PSA: 23.79000
- LogP: 1.73398
- かんど: 熱に敏感である
4-Ethynylphenylacetonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H312-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: 26-36
-
危険物標識:

- 危険レベル:6.1
- ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C(BD208892)
4-Ethynylphenylacetonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Ethynylphenylacetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0001-1017-5g |
4-Ethynylphenylacetonitrile |
351002-90-9 | 95%+ | 5g |
$75.0 | 2023-09-07 | |
| abcr | AB438083-1 g |
4-Ethynylphenylacetonitrile, 95%; . |
351002-90-9 | 95% | 1g |
€104.20 | 2023-07-18 | |
| abcr | AB438083-10 g |
4-Ethynylphenylacetonitrile, 95%; . |
351002-90-9 | 95% | 10g |
€239.80 | 2023-07-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E138707-1g |
4-Ethynylphenylacetonitrile |
351002-90-9 | ≥95% | 1g |
¥161.90 | 2023-09-03 | |
| Life Chemicals | F0001-1017-0.5g |
4-Ethynylphenylacetonitrile |
351002-90-9 | 95%+ | 0.5g |
$23.0 | 2023-09-07 | |
| Chemenu | CM252415-25g |
4-Ethynylphenylacetonitrile |
351002-90-9 | 95+% | 25g |
$327 | 2021-06-16 | |
| TRC | E254381-1g |
4-ethynylphenylacetonitrile |
351002-90-9 | 1g |
$ 80.00 | 2022-06-05 | ||
| TRC | E254381-500mg |
4-ethynylphenylacetonitrile |
351002-90-9 | 500mg |
$ 65.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E829795-1g |
4-Ethynylphenylacetonitrile |
351002-90-9 | 97% | 1g |
¥194.00 | 2022-01-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-311024-1 g |
4-Ethynylphenylacetonitrile, |
351002-90-9 | 1g |
¥887.00 | 2023-07-11 |
4-Ethynylphenylacetonitrile 関連文献
-
G. Arun Kumar,P. Gomathi Priya,M. Alagar New J. Chem. 2018 42 5767
-
Anissa Beghennou,Geoffrey Gontard,Hélo?se Dossmann,Kévin Passador,Serge Thorimbert,Vincent Corcé,Candice Botuha Org. Biomol. Chem. 2023 21 2976
-
Ahmed Al Otaibi,Christopher P. Gordon,Jayne Gilbert,Jennette A. Sakoff,Adam McCluskey RSC Adv. 2014 4 19806
351002-90-9 (4-Ethynylphenylacetonitrile) 関連製品
- 86-29-3(Diphenylacetonitrile)
- 141-93-5(1,3-DIETHYLBENZENE)
- 326-62-5(2-Fluorobenzyl Cyanide)
- 132-75-2(2-(Naphthalen-1-yl)acetonitrile)
- 77-57-6(1-Phenylcyclopentanecarbonitrile)
- 98-06-6(tert-Butylbenzene)
- 101-81-5(benzylbenzene)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
